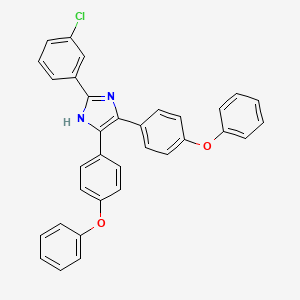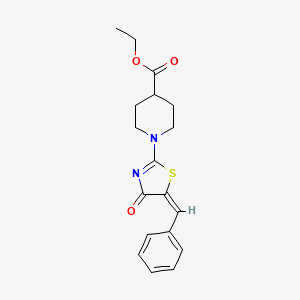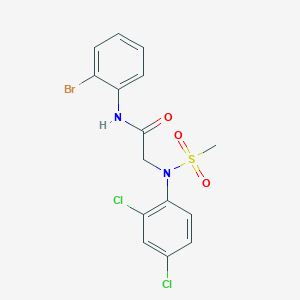
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
Vue d'ensemble
Description
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, also known as CPI or CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPI-455 is a synthetic compound that belongs to the class of imidazole derivatives and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound-455 has shown promising results as a potential therapeutic agent for the treatment of breast cancer and prostate cancer. In neurodegenerative diseases, this compound-455 has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, this compound-455 has been shown to have antibacterial and antifungal properties and may be useful in the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound-455 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. HDACs have been implicated in the development of cancer, and this compound-455 may act by inhibiting their activity, leading to the suppression of cancer cell growth. This compound-455 has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a role in the regulation of cyclic nucleotide signaling. Inhibition of PDEs may lead to increased levels of cyclic nucleotides, which may have neuroprotective effects.
Biochemical and Physiological Effects:
This compound-455 has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound-455 has been found to induce cell cycle arrest and apoptosis, leading to the suppression of cancer cell growth. In neurodegenerative diseases, this compound-455 has been found to have neuroprotective effects and may protect against neuronal damage. This compound-455 has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455 is its potential as a therapeutic agent for various diseases. This compound-455 has shown promising results in various preclinical studies and may be useful in the development of new drugs. Another advantage of this compound-455 is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of this compound-455 is its low solubility in water, which may limit its use in certain experiments. This compound-455 also has a relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole-455. One direction is the development of this compound-455 as a therapeutic agent for various diseases. Further studies are needed to determine the efficacy and safety of this compound-455 in animal models and clinical trials. Another direction is the investigation of the mechanism of action of this compound-455. Further studies are needed to elucidate the exact targets of this compound-455 and how it exerts its effects. Additionally, further studies are needed to investigate the potential of this compound-455 in the treatment of infectious diseases and inflammatory diseases. Finally, the development of new analogs of this compound-455 with improved solubility and pharmacokinetic properties may be a promising direction for future research.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23ClN2O2/c34-26-9-7-8-25(22-26)33-35-31(23-14-18-29(19-15-23)37-27-10-3-1-4-11-27)32(36-33)24-16-20-30(21-17-24)38-28-12-5-2-6-13-28/h1-22H,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHSNURELFOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4852084.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4852092.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4852094.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4852112.png)
![N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide](/img/structure/B4852115.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4852120.png)

![isopropyl 2-{[2-cyano-3-(3-isobutoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852125.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4852147.png)
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4852155.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)hexanamide](/img/structure/B4852161.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4852174.png)